1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Lipophilicity Drug Design Physicochemical Profiling

This compound provides a unique synthetic handle unavailable in other HFIP aryl derivatives. The 3-nitro group (σₘ = 0.71) enables chemoselective reduction to the aniline (CAS 1992-09-2) for constructing LXR modulators following the T0901317 pharmacophore model, while the 4-methyl group (MR = 5.65) modulates lipophilicity and steric profile independently. Unlike the des-nitro tolyl analog (CAS 2010-61-9) or 4-halogen variants (CAS 35445-60-4, 35445-59-1), only this scaffold retains both a reducible handle and a methyl-tuned hydrophobic parameter—critical for SAR exploration in nuclear receptor programs and specialty polyimide monomer synthesis (US 5,110,983).

Molecular Formula C10H7F6NO3
Molecular Weight 303.16 g/mol
Cat. No. B5494843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol
Molecular FormulaC10H7F6NO3
Molecular Weight303.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]
InChIInChI=1S/C10H7F6NO3/c1-5-2-3-6(4-7(5)17(19)20)8(18,9(11,12)13)10(14,15)16/h2-4,18H,1H3
InChIKeyPHJWSOLLGMQAAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol (CAS 35445-56-8): Procurement-Relevant Physicochemical & Structural Profile


1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol (CAS 35445-56-8) is a hexafluoroisopropanol (HFIP)-derived aryl alcohol bearing a 4-methyl-3-nitrophenyl substituent. Its molecular formula is C₁₀H₇F₆NO₃, molecular weight 303.16 g/mol, and it is commercially available at purities of 95–98% . The compound features a strong hydrogen-bond-donating HFIP moiety (two trifluoromethyl groups geminal to a tertiary alcohol) appended to an electron-deficient aromatic ring carrying both a nitro (–NO₂) and a methyl (–CH₃) group. Computational descriptors include a predicted LogP of 3.22, topological polar surface area (TPSA) of 63.37 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . These parameters place it within the property space of fluorinated pharmaceutical intermediates, particularly those targeting nuclear receptors such as Liver X Receptor (LXR).

Why Generic Substitution Fails: Critical Structural Determinants of 1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol Cannot Be Replaced by In-Class Analogs


In-class hexafluoroisopropanol (HFIP) aryl derivatives cannot be interchanged without risk of altering downstream synthetic pathways and biological outcomes. The simultaneous presence of a nitro group at the 3-position and a methyl group at the 4-position on the phenyl ring creates a unique electronic and steric environment that governs both reactivity in further transformations and physicochemical properties. The nitro group serves as a strong electron-withdrawing substituent (σₘ = 0.71) that can be chemoselectively reduced to an amine under mild conditions, while the methyl group provides steric bulk and modulates lipophilicity independently. Removing the nitro group (e.g., 2-(p-tolyl)-HFIP, CAS 2010-61-9) eliminates the reducible handle essential for generating aniline-based pharmacophores such as those found in LXR modulators including T0901317 [1][2]. Conversely, replacing methyl with chlorine (CAS 35445-60-4) or fluorine (CAS 35445-59-1) alters LogP, TPSA, and the electronic properties of the aromatic ring, which impacts binding affinity in receptor-targeted applications. The quantitative evidence below demonstrates that these structural differences translate into measurable property shifts that are meaningful for scientific selection.

Quantitative Differentiation Evidence: 1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol vs. Closest Analogs


LogP Differentiation: Target Compound vs. Reduced Aniline Analog

The target compound exhibits a predicted LogP (octanol-water partition coefficient) of 3.22, compared to 3.47 for its reduced aniline derivative 2-(4-amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1992-09-2) [1]. The ΔLogP of –0.25 indicates the nitro-bearing compound is measurably less lipophilic than the aniline form, which is consistent with the stronger electron-withdrawing character of –NO₂ (σₘ = 0.71) vs. –NH₂ (σₘ = –0.16). This difference is significant in the context of CNS drug design, where a LogP shift of 0.25–0.5 units can alter blood-brain barrier permeability predictions.

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) as a Selectivity Filter vs. Non-Nitrated and Reduced Analogs

The target compound has a computed TPSA of 63.37 Ų, which is 17.12 Ų higher than the reduced aniline analog (TPSA = 46.25 Ų) [1]. The non-nitrated analog 2-(p-tolyl)-HFIP (CAS 2010-61-9, C₁₀H₈F₆O, MW 258.16) contains only one oxygen atom in the alcohol and is expected to have a TPSA of approximately 20–25 Ų, placing a gap of roughly 38–43 Ų between the target and the des-nitro comparator. TPSA values above 60 Ų are associated with reduced passive membrane permeability, while values below 60 Ų are favorable for oral absorption according to the Veber rule. This positions the target compound on the permeability boundary, offering a distinct physchem profile from both the less polar des-nitro analog and the more polar amino-nitro derivatives (e.g., 2-(4-amino-3-methyl-5-nitrophenyl) analog, LogP = 3.37 ).

Polar Surface Area Membrane Permeability Oral Bioavailability

Hydrogen-Bond Acceptor Count Differential Enables Chemoselective Reduction Chemistry

The target compound possesses three hydrogen-bond acceptor (HBA) sites (two from the nitro group oxygens and one from the hydroxyl oxygen) vs. only two HBA sites for the non-nitrated analog 2-(p-tolyl)-HFIP (CAS 2010-61-9) . The additional HBA contributed by the nitro group is not merely a numerical difference—it directly enables chemoselective nitro reduction chemistry. HFIP itself is a known promoter for rapid, chemoselective nitro reduction using Fe powder and 2N HCl at room temperature with remarkably short reaction times [1]. The presence of the nitro group in the target compound, combined with the HFIP alcohol's hydrogen-bond-donating capacity, creates a unique intramolecular environment for selective reduction without affecting the HFIP moiety. The non-nitrated analog cannot participate in such transformations and must be used in entirely different synthetic sequences.

Hydrogen Bonding Chemoselective Reduction Synthetic Intermediate

pKa and Hydrogen-Bond Donor Strength Positioning in the HFIP Aryl Series

While the pKa of the target compound itself has not been experimentally reported, closely related HFIP-aryl compounds with nitro substitution show predicted pKa values of approximately 9.22 ± 0.24 . This is significantly more acidic than non-fluorinated tertiary alcohols (pKa ~16–18) but less acidic than the parent HFIP (pKa = 9.3) [1]. The nitro group at the meta position further polarizes the aromatic ring, which can fine-tune the hydrogen-bond-donating ability of the adjacent HFIP hydroxyl. This property is critical for LXR pharmacophore engagement, where the HFIP hydroxyl acts as a key hydrogen-bond donor to the receptor. The known LXR agonist T0901317, which contains the para-HFIP-phenyl substructure, achieves an EC₅₀ of 20 nM at LXRα . The 4-methyl-3-nitro substitution pattern in the target compound introduces electronic modulation (σₘ-NO₂ = 0.71) distinct from the unsubstituted phenyl or para-substituted variants found in T0901317, offering a tunable handle for SAR exploration.

pKa Hydrogen-Bond Donor LXR Pharmacophore Molecular Recognition

Molecular Weight and Heavy Atom Count Differentiate the Target from Chloro and Fluoro Analogs

The target compound (MW 303.16, C₁₀H₇F₆NO₃) is differentiated from its halogen-substituted analogs by molecular weight and atom composition [1]. The 4-chloro-3-nitrophenyl analog (CAS 35445-60-4, C₉H₄ClF₆NO₃, MW 323.57) is 20.41 g/mol heavier and contains chlorine instead of the methyl group. The 4-fluoro-3-nitrophenyl analog (CAS 35445-59-1, C₉H₄F₇NO₃, MW 307.12) is 3.96 g/mol heavier and contains fluorine instead of methyl. The methyl group (molar refractivity = 5.65) provides different steric and electronic contributions compared to Cl (MR = 6.03) or F (MR = 0.92), affecting both receptor binding pocket complementarity and metabolic stability. In adenosine A₃ receptor antagonists, replacement of 4-fluoro-3-nitrophenyl with 4-methyl-3-nitrophenyl altered subtype selectivity profiles [2], demonstrating that the methyl vs. halogen choice at the 4-position can produce distinct biological outcomes.

Molecular Weight Halogen Replacement SAR Lead Optimization

High-Value Application Scenarios for 1,1,1,3,3,3-Hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol Based on Quantitative Differentiation Evidence


Synthesis of Anilinohexafluoroisopropanol LXRα/β Modulators via Chemoselective Nitro Reduction

The target compound serves as the direct precursor to 2-(4-amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (CAS 1992-09-2) through chemoselective nitro reduction. This transformation is enabled by the HFIP-promoted Fe/HCl reduction methodology (Tetrahedron Letters 2017) and yields the aniline building block for constructing LXR modulators. The resulting aniline can be elaborated into sulfonamide, amide, or urea derivatives following the T0901317 pharmacophore model, where the HFIP hydroxyl engages the receptor as a hydrogen-bond donor. The 4-methyl-3-amino substitution pattern offers a distinct SAR vector compared to the unsubstituted 4-amino-HFIP-phenyl scaffold of T0901317 (LXRα EC₅₀ = 20 nM) .

Fluorinated Polymer Monomer Intermediate via Nitro Group Transformation

The hexafluoroisopropyl-containing monomer patent (US 5,110,983) describes the use of nitrophenyl-HFIP compounds as intermediates for producing polyimides with excellent thermal and chemical properties . The target compound's nitro group can be reduced to an amine, which is then used to construct polymer backbone linkages. The 4-methyl group provides additional hydrophobicity and structural rigidity compared to the non-methylated analog. The TPSA of 63.37 Ų and LogP of 3.22 position this compound as an intermediate-polarity monomer precursor that balances solubility with final polymer hydrophobicity.

Lead Optimization Libraries Targeting Nuclear Receptors Beyond LXR

The 4-methyl-3-nitrophenyl-HFIP scaffold provides a versatile entry point for generating compound libraries targeting other nuclear receptors that recognize the HFIP pharmacophore. The methyl group at the 4-position (MR = 5.65) occupies a steric space distinct from the 4-fluoro (MR = 0.92) and 4-chloro (MR = 6.03) analogs . This enables exploration of hydrophobic subpockets that are inaccessible to the smaller fluoro or bulkier chloro derivatives. The nitro group can be retained for its electron-withdrawing effect (Hammett σₘ = 0.71) or reduced to an amine for further derivatization, providing synthetic flexibility that neither the des-nitro tolyl analog nor the pre-reduced aniline analog can offer as a single starting material.

Quote Request

Request a Quote for 1,1,1,3,3,3-hexafluoro-2-(4-methyl-3-nitrophenyl)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.